What is the mechanism of Lys-CoA-Tat inhibition of p300?
What is the mechanism of Lys-CoA-Tat inhibition of p300?
An In-depth Technical Guide to the Mechanism of Lys-CoA-Tat Inhibition of p300
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histone acetyltransferase p300 (also known as EP300 or KAT3B) and its close paralog, CREB-binding protein (CBP), are master transcriptional coactivators that play a pivotal role in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] They function by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine (B10760008) residues on histone tails and other non-histone proteins.[3] This post-translational modification is a key epigenetic mark that generally leads to a more open chromatin structure and transcriptional activation.[4] Given their central role in gene regulation, the aberrant activity of p300/CBP has been implicated in numerous diseases, particularly cancer, making them a significant target for therapeutic intervention.[5][6]
One of the most potent and specific tools developed to probe the function of p300/CBP is Lys-CoA-Tat. This engineered inhibitor combines the potent, selective inhibitory action of Lys-CoA with a cell-penetrating peptide (the Tat peptide from HIV-1) to enable its use in cellular contexts.[7] This guide provides a detailed examination of the molecular mechanism by which Lys-CoA-Tat inhibits p300, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
The Catalytic Mechanism of p300: A "Hit-and-Run" Model
To understand the inhibition by Lys-CoA, one must first appreciate the unique catalytic mechanism of p300. Unlike other histone acetyltransferase (HAT) families that employ either a classic ternary complex or a ping-pong mechanism, p300 utilizes a Theorell-Chance, or "hit-and-run," catalytic mechanism.[1][3][8]
In this model:
-
Acetyl-CoA Binding : The reaction is initiated by the tight binding of the cofactor, acetyl-CoA, into a deep tunnel within the p300 HAT domain.[3][8]
-
Substrate Association : The protein substrate (e.g., a histone tail) then associates weakly and transiently with the enzyme surface.[3][6][9] The target lysine residue protrudes into the active site.
-
Acetyl Transfer : The acetyl group is directly transferred from acetyl-CoA to the lysine residue.
-
Product Release : The acetylated protein product is released rapidly, followed by the slower release of the CoA product. The lack of a stable ternary complex (enzyme-acetyl-CoA-substrate) is a hallmark of this mechanism.[6][9]
This mechanism implies that the interaction with acetyl-CoA is the dominant, rate-defining step, a feature that is critical for the inhibitory action of Lys-CoA.[8]
Core Inhibitory Mechanism of Lys-CoA
Lys-CoA is a rationally designed bisubstrate analog inhibitor.[8] It is a synthetic molecule that covalently links the features of both the acetyl-CoA cofactor and a lysine substrate.[8] This elegant design allows it to simultaneously engage the binding sites for both substrates within the p300 active site.
The mechanism of inhibition is as follows:
-
Competitive Binding : Lys-CoA acts as a competitive inhibitor with respect to acetyl-CoA, binding in the same tunnel.[5][8]
-
High-Affinity Occupancy : By mimicking both substrates, it occupies the active site with an affinity significantly higher than either substrate alone, effectively locking the enzyme in an inactive state.[8]
-
Slow, Tight-Binding Kinetics : The inhibition by Lys-CoA is characterized by slow, tight-binding kinetics, meaning it associates with the enzyme and dissociates very slowly, leading to potent and sustained inhibition.[3][8]
The specificity of Lys-CoA for p300/CBP over other HATs, such as PCAF, is a direct consequence of p300's Theorell-Chance mechanism.[8] Other HATs that rely more heavily on extensive interactions with the protein substrate for binding (ternary complex mechanism) are not as potently inhibited by the relatively simple Lys-CoA molecule.[8][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic mechanism of histone acetyltransferase p300: from the proton transfer to acetylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are EP300 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The multifaceted role of lysine acetylation in cancer: prognostic biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p300/CBP-associated factor histone acetyltransferase processing of a peptide substrate. Kinetic analysis of the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
